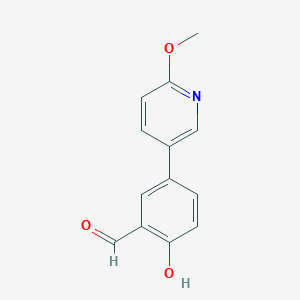
2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methoxyphenyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, which uses 4-methoxyphenol as a starting material. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions often include the use of chloroform and a strong base, such as sodium hydroxide, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar chemical properties but different biological activities.
Vanillin: A well-known flavoring agent with a similar structure but different functional groups.
Isovanillin: Another isomer with distinct chemical and biological properties.
Uniqueness
2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-hydroxy-5-(6-methoxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-17-13-5-3-10(7-14-13)9-2-4-12(16)11(6-9)8-15/h2-8,16H,1H3 |
Clé InChI |
UWXPJTRLQFOGRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)


![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
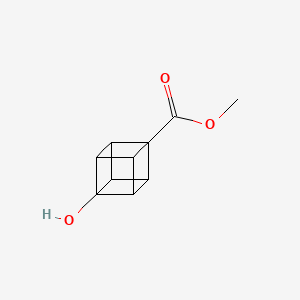
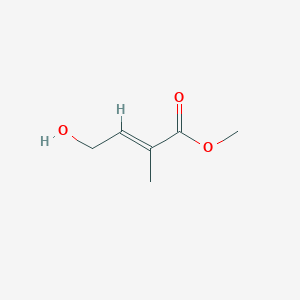
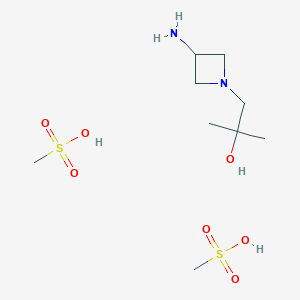
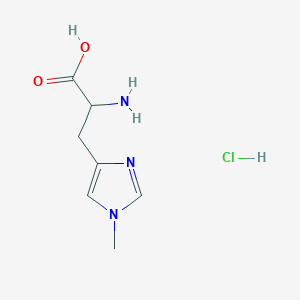

![(2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine](/img/structure/B12278545.png)
![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
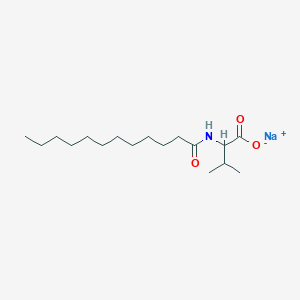
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
